3-Azidotyrosine

Description

photoinhibitor of tubulin-tyrosine ligase

Structure

3D Structure

Properties

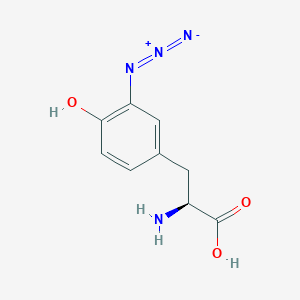

IUPAC Name |

(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRDUSYLLNJSS-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926543 |

Source

|

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129960-90-3 |

Source

|

| Record name | 3-Azidotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harnessing the Ribosome: A Technical Guide to the Mechanism of 3-Azidotyrosine Incorporation into Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a cornerstone of modern chemical biology and drug development. It provides a powerful method for introducing unique chemical functionalities, or "bioorthogonal handles," into proteins for precise downstream manipulation.[1] This guide focuses on 3-azido-L-tyrosine (AzY), an analog of tyrosine that contains a versatile azide moiety. We will provide an in-depth exploration of the core mechanism by which AzY is incorporated into proteins, primarily through the use of engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs. This document will detail the molecular machinery, experimental frameworks for both in vivo and in vitro systems, and the subsequent bioorthogonal reactions that make AzY a powerful tool for protein labeling, imaging, and the development of novel protein conjugates.

Part 1: The Foundation: Bioorthogonal Chemistry and Non-Canonical Amino Acids

The complexity of the cellular environment presents a significant challenge for chemists aiming to modify a single type of biomolecule without causing off-target effects. The concept of "bioorthogonal chemistry," first articulated by Carolyn R. Bertozzi, addresses this by employing chemical reactions involving functional groups that are abiotic and inert to the vast array of functionalities present in living systems.[2][3][4] These reactions must be highly selective, biocompatible, and proceed efficiently under physiological conditions.[5]

The azide group (–N₃) is a premier example of a bioorthogonal handle. It is small, metabolically stable, and does not participate in cellular biochemistry, yet it can undergo highly specific ligation reactions with alkyne-containing probes.[6] To install this handle into proteins, we utilize ncAAs like 3-azidotyrosine. These amino acids are structurally similar to their canonical counterparts but contain the desired bioorthogonal group. By hijacking the cell's own protein synthesis machinery, we can introduce these ncAAs into the polypeptide chain, effectively programming proteins with new chemical capabilities.[4]

Part 2: The Core Mechanism: Site-Specific Incorporation via an Orthogonal System

While some ncAAs can be incorporated promiscuously by native cellular machinery (residue-specific incorporation), the precise, targeted placement of this compound at a single, predetermined site requires an engineered system that is "orthogonal" to the host's translational apparatus.[7][8][9] This orthogonal system consists of two key components that work in concert: an engineered aminoacyl-tRNA synthetase (aaRS) and a unique, corresponding transfer RNA (tRNA).[4]

The Engineered Aminoacyl-tRNA Synthetase (aaRS)

Aminoacyl-tRNA synthetases are the enzymes responsible for "charging" tRNAs, meaning they catalyze the attachment of the correct amino acid to its corresponding tRNA molecule.[10][11] The fidelity of this process is crucial for accurate protein synthesis. To incorporate AzY, a native aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) from an organism like Saccharomyces cerevisiae (yeast) or Methanocaldococcus jannaschii, is mutated.[12][13] The goal is to alter the enzyme's active site—the pocket where the amino acid binds—so that it preferentially recognizes and accepts this compound over the natural L-tyrosine and other canonical amino acids. A well-documented example is the Y43G mutation in yeast TyrRS, which expands the binding pocket to accommodate the azide group of AzY.[12][14] This engineered aaRS will not charge its tRNA with any of the 20 canonical amino acids, ensuring high fidelity for AzY incorporation.

The Orthogonal Suppressor tRNA

The second component is a tRNA that is not recognized by any of the host cell's endogenous aaRS enzymes but is specifically charged by the engineered aaRS. Furthermore, this tRNA must be engineered to recognize a unique codon that does not encode for a canonical amino acid. The most common strategy is to use an "amber suppressor tRNA," which recognizes the UAG stop codon, typically the "amber" codon.[12][15] A gene of interest can be mutated to replace the codon for the desired amino acid with a UAG codon. When this modified gene is expressed in a system containing the orthogonal aaRS/tRNA pair and supplied with AzY, the ribosome will pause at the UAG codon, the AzY-charged suppressor tRNA will bind, and AzY will be incorporated into the growing polypeptide chain, allowing translation to continue.[4][16]

The Mechanistic Workflow

The entire process can be visualized as a multi-step pathway:

-

Delivery : The components are introduced into the expression system. This involves plasmids encoding the engineered aaRS, the orthogonal suppressor tRNA, and the target protein (containing a UAG codon at the desired site). This compound is supplied exogenously to the culture medium or cell-free reaction.[17]

-

Activation : Inside the system, the engineered aaRS binds to a molecule of this compound and ATP. It catalyzes the formation of an aminoacyl-adenylate intermediate (AzY-AMP), releasing pyrophosphate.[10][11]

-

Charging : The aaRS, still carrying the AzY-AMP, recognizes and binds to its cognate orthogonal tRNA. It then transfers the AzY moiety from the AMP to the 3' end of the tRNA, forming AzY-tRNA and releasing AMP.[10]

-

Incorporation : During translation on the ribosome, the mRNA of the target protein is read. When the UAG codon is presented in the ribosome's A-site, the charged AzY-tRNA binds to it. The ribosome then catalyzes the formation of a peptide bond, adding AzY to the growing protein chain.

Diagram 1: The Site-Specific Incorporation Mechanism. This workflow illustrates how exogenous this compound is activated by an engineered aaRS, charged onto an orthogonal tRNA, and finally incorporated into a nascent polypeptide chain at the ribosome in response to a unique UAG codon.

Part 3: Experimental Frameworks and Protocols

The incorporation of this compound can be achieved in both living cells (in vivo) and in cell-free extracts (in vitro). The choice of system depends on the protein of interest, the required yield, and downstream applications.

In Vivo Incorporation in Bacterial and Mammalian Cells

This approach leverages living cells as factories for producing the AzY-containing protein.

Core Requirements:

-

Expression Host: E. coli strains are commonly used for their rapid growth and high protein yields. Mammalian cell lines (e.g., HEK293T, CHO) are used for proteins that require eukaryotic post-translational modifications.[14]

-

Plasmids: A two-plasmid system is typical. One plasmid carries the gene for the engineered aaRS and the orthogonal tRNA.[17] The second plasmid contains the gene of interest, modified to include a UAG codon at the desired position.

Generalized Protocol for E. coli:

-

Transformation: Co-transform the E. coli expression strain with both the aaRS/tRNA plasmid and the target protein plasmid.

-

Culture Growth: Grow the transformed cells in a suitable rich medium (e.g., TB or 2xYT) to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Supplementation & Induction: Add this compound to the culture medium to a final concentration typically ranging from 0.5 to 2 mM. Simultaneously, induce protein expression with an appropriate inducer (e.g., IPTG).

-

Expression: Allow the protein to express for a set period (e.g., 4-18 hours) at a suitable temperature (e.g., 18-30°C).

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged or otherwise tagged target protein using affinity chromatography (e.g., Ni-NTA).[17]

In Vitro Incorporation with Cell-Free Protein Synthesis (CFPS)

CFPS systems offer unparalleled control over the reaction environment, free from the constraints of cell viability and homeostasis.[18][19] This makes them ideal for producing toxic proteins or for high-throughput screening applications.[20][21]

Core Requirements:

-

Cell Extract: A lysate from E. coli, wheat germ, or rabbit reticulocytes that contains all the necessary translational machinery (ribosomes, initiation/elongation factors, etc.).[18]

-

Reaction Mix: An energy source (e.g., ATP, GTP), a mixture of the 20 canonical amino acids, salts, and cofactors.

-

Orthogonal Components: Purified engineered aaRS, purified orthogonal tRNA, and this compound are added directly to the reaction.[12][16]

Generalized Protocol for E. coli-based CFPS:

-

Reaction Assembly: In a microcentrifuge tube, combine the cell extract, reaction mix, the plasmid or linear DNA template for the target protein, the purified orthogonal components (aaRS and tRNA), and this compound.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for 2-6 hours.

-

Purification: As the system is "open," the expressed protein can often be purified directly from the reaction mixture using affinity tags without the need for cell lysis.[19]

| Parameter | In Vivo (E. coli) | In Vitro (CFPS) | Causality / Rationale |

| AzY Concentration | 0.5 - 2 mM | 0.2 - 1 mM | Must be sufficient to outcompete any potential mis-charging and ensure saturation of the engineered aaRS. Higher concentration in vivo helps with transport across the cell membrane. |

| Expression Time | 4 - 18 hours | 2 - 6 hours | In vivo expression is tied to cell growth and division cycles. CFPS is a direct, enzymatic process that proceeds until energy sources are depleted.[18][21] |

| Typical Yield | 1 - 10 mg/L | 0.1 - 2 mg/mL | In vivo systems are highly scalable but yields can be limited by protein toxicity. CFPS is highly concentrated but reaction volumes are typically smaller. |

| Key Advantage | Scalability, PTMs (in eukaryotes) | Speed, control, toxic protein expression | In vivo leverages the robustness of cellular growth for large-scale production. CFPS removes the barrier of the cell wall, allowing direct manipulation and synthesis of products that would be lethal to a cell.[19] |

Table 1: Comparison of Key Experimental Parameters for AzY Incorporation. This table summarizes typical starting conditions and outcomes for the two primary expression frameworks, providing the scientific reasoning behind the choices.

Part 4: Downstream Applications via Bioorthogonal Ligation

The successful incorporation of this compound is only the first step. The true power of this technique lies in the subsequent, highly selective modification of the azide handle. This enables the attachment of virtually any desired probe or molecule.

The most common reactions are "click chemistry" ligations:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between the azide and a terminal alkyne. It is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro labeling of purified proteins.[6][22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a toxic catalyst. This makes SPAAC the preferred method for labeling proteins in or on living cells.[6][15]

This two-stage approach allows for modular and flexible protein engineering.

Diagram 2: The Two-Stage Experimental Workflow. This diagram outlines the overall process, beginning with the genetic encoding and expression to incorporate the azide handle, followed by the bioorthogonal click chemistry reaction to attach a functional probe.

Part 5: Conclusion

The mechanism for incorporating this compound into proteins is a sophisticated interplay of protein engineering and the cell's natural translational machinery. By designing orthogonal aaRS/tRNA pairs, scientists can command the ribosome to place this versatile non-canonical amino acid at any desired location within a protein's structure. This technique transforms proteins into customizable platforms, enabling precise attachment of probes for imaging, tracking, and therapeutic applications. Understanding the causality behind each step—from the molecular recognition in the synthetase active site to the choice of expression system and ligation chemistry—is paramount for the successful design and execution of experiments that push the boundaries of protein science and drug development.

References

-

Sakamoto, K., et al. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology. [Link]

-

Coin, I., et al. (2018). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. ACS Central Science. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

-

Chen, X., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering. [Link]

-

CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. CAS White Paper. [Link]

-

Reynolds, N. M., et al. (2010). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. [Link]

-

Mackey, A. M., & Raskatov, J. A. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell Reports Physical Science. [Link]

-

Kim, H., et al. (2020). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications. [Link]

-

Abberior GmbH. (n.d.). Recommended labeling protocols. Abberior. [Link]

-

Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. [Link]

-

Monden, Y., et al. (1996). [Mechanism of Action of Azatyrosine: Recent Process]. Gan To Kagaku Ryoho. [Link]

-

Kubick, S., & Schäfer, F. (2020). Cell-Free Protein Synthesis: A Promising Option for Future Drug Development. BioDrugs. [Link]

-

Furuita, K., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Scientific Reports. [Link]

-

Kim, H., et al. (2020). In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering. Request PDF on ResearchGate. [Link]

-

Karim, A. S., & Jewett, M. C. (2018). Cell-Free Protein Synthesis for High-Throughput Biosynthetic Pathway Prototyping. Methods in Molecular Biology. [Link]

-

Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Journal of Thoracic Disease. [Link]

-

Rashidian, M., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Communications. [Link]

-

Wikipedia. (n.d.). Cell-free protein synthesis. Wikipedia. [Link]

-

Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Wikipedia. [Link]

-

Winkler, J. R., et al. (2024). An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. Molecules. [Link]

-

Liu, X., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society. [Link]

-

Maleckis, A., et al. (2013). Tyrosine Specific Sequential Labeling of Proteins. Bioconjugate Chemistry. [Link]

-

Wang, Q., et al. (2018). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology. [Link]

-

Richards, S. J., et al. (2021). Discriminating changes in protein structure using tyrosine conjugation. Protein Science. [Link]

-

Ghesquière, B., et al. (2009). Identification and Quantitation of Newly Synthesized Proteins in Escherichia coli by Enrichment of Azidohomoalanine-labeled Peptides with Diagonal Chromatography. Molecular & Cellular Proteomics. [Link]

-

Wang, Y., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]

-

Young, T. S., et al. (2014). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases. ACS Chemical Biology. [Link]

-

Döring, V., et al. (2004). Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling. Madame Curie Bioscience Database. [Link]

-

Li, H., & Zhang, W. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]

-

Parker, W. R., et al. (2023). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. [Link]

-

Molecular Devices. (2011). Optimizing the Labeling of Proteins. Technology Networks. [Link]

-

Gregorio, G. G., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols. [Link]

-

Adkar, B. V., et al. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. [Link]

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]

-

Guan, S., et al. (2008). Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites. Methods in Enzymology. [Link]

Sources

- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of azatyrosine: recent process] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 12. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]

- 20. Cell-Free Protein Synthesis for High-Throughput Biosynthetic Pathway Prototyping | Springer Nature Experiments [experiments.springernature.com]

- 21. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Bioorthogonal chemistry of 3-Azidotyrosine review

An In-depth Technical Guide to the Bioorthogonal Chemistry of 3-Azidotyrosine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the bioorthogonal chemistry surrounding the noncanonical amino acid this compound (3-AzY). We will move beyond simple definitions to explore the causality behind experimental design, the integrity of the required biological and chemical systems, and the practical applications that make 3-AzY an invaluable tool in modern chemical biology.

Foundational Principles: Why this compound?

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] This concept has revolutionized our ability to study biomolecules in their natural context. The core strategy involves a two-step process: first, the introduction of a non-native, chemically unique functional group—a "bioorthogonal handle"—into a biomolecule of interest. Second, the specific and selective reaction of this handle with a complementary probe.

This compound (3-AzY) has emerged as a premier bioorthogonal tool for protein studies for several key reasons:

-

Structural Analogue: 3-AzY is a close structural mimic of the canonical amino acid L-tyrosine. This similarity is crucial, as it allows for its substitution into proteins with minimal perturbation of protein structure and function.

-

The Azide Handle: The azide group (-N₃) is the cornerstone of its utility. It is virtually absent from biological systems, making it an ideal orthogonal reactor. It is also small, minimizing steric hindrance, and can participate in a variety of highly specific and efficient bioorthogonal ligation reactions.[4][5]

-

Photo-crosslinking Potential: As an aryl azide, the 3-AzY side chain can be photoactivated with UV light to form a highly reactive nitrene intermediate.[6] This property allows it to be used as a zero-distance photo-cross-linker to covalently trap transient protein-protein or protein-nucleic acid interactions.[7]

Site-Specific Incorporation: The Enabling Technology

The power of 3-AzY is unlocked by our ability to direct its incorporation into a specific, predetermined site within a protein. This is achieved by hijacking the cell's own protein synthesis machinery through the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][8][9]

The Orthogonal System: A Self-Validating Partnership

The central dogma of this technique is the creation of a new, independent channel for information flow from the genetic code to the protein. This requires two engineered components that work together but do not cross-react with the host cell's endogenous machinery:

-

Engineered Aminoacyl-tRNA Synthetase (aaRS): A wild-type tyrosyl-tRNA synthetase (TyrRS) naturally "charges" its cognate tRNATyr with tyrosine. To make it recognize 3-AzY, its amino acid binding pocket is mutated. A common and effective mutation is the Y43G substitution in the Saccharomyces cerevisiae TyrRS, which creates space to accommodate the azide group at the 3-position of the phenyl ring.[4][6] This engineered aaRS must preferentially charge its tRNA with 3-AzY over any of the 20 canonical amino acids to ensure high fidelity.

-

Suppressor tRNA: To direct incorporation at a specific site, a unique codon is used. The amber stop codon (UAG), which normally signals termination of translation, is repurposed. An orthogonal tRNA, typically derived from a different species (e.g., yeast or E. coli) to avoid recognition by host synthetases, is mutated to have an anticodon loop (CUA) that recognizes the UAG codon.[4][8][9][10]

When the gene for the target protein is mutated to contain a UAG codon at the desired position, and the cell is co-transformed with plasmids expressing the engineered aaRS and the suppressor tRNA, and then fed 3-AzY in the media, the full-length protein will be produced with 3-AzY at the specified site.

Caption: Workflow for genetic incorporation of this compound (3-AzY).

Protocol: Site-Specific Incorporation of 3-AzY in E. coli

This protocol describes a typical workflow for expressing a target protein containing a single 3-AzY residue.

-

Plasmid Preparation:

-

Clone your gene of interest into an expression vector (e.g., pET vector). Introduce an in-frame amber stop codon (TAG) at the desired site using site-directed mutagenesis.

-

Utilize a second, compatible plasmid (e.g., pEVOL) that co-expresses the engineered tyrosyl-tRNA synthetase (e.g., ScTyrRS Y43G) and its cognate suppressor tRNA.[6]

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.

-

Select for double transformants on LB agar plates containing the appropriate antibiotics for both plasmids.

-

-

Protein Expression:

-

Inoculate a starter culture in LB media with antibiotics and grow overnight at 37°C.

-

The next day, use the starter culture to inoculate a larger volume of minimal media (e.g., M9) supplemented with all canonical amino acids except tyrosine, plus the required antibiotics. The omission of tyrosine is critical to reduce background incorporation.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

-

Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance protein folding and yield.

-

-

Verification:

-

Harvest the cells by centrifugation.

-

Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).

-

Confirm the successful incorporation of 3-AzY and the integrity of the full-length protein using SDS-PAGE and ESI-MS. The mass spectrum should show a mass shift corresponding to the replacement of tyrosine (181.19 Da) with this compound (206.19 Da), a net increase of 25.00 Da.

-

The Chemical Toolkit: Bioorthogonal Reactions of this compound

Once incorporated, the azide handle on 3-AzY serves as a versatile anchor for a suite of powerful bioorthogonal reactions. The choice of reaction is dictated by the experimental context, particularly the tolerance for metal catalysts and the desired reaction kinetics.

A. Staudinger Ligation

The Staudinger ligation is a metal-free reaction between an azide and a triarylphosphine that is engineered to contain an electrophilic trap (typically a methyl ester).[] The reaction proceeds via an aza-ylide intermediate, which undergoes intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the protein to the phosphine-bearing probe.[12][13]

-

Expertise: This was one of the first bioorthogonal reactions developed. Its primary advantage is its absolute metal-free nature. However, its kinetics are relatively slow, and the phosphine reagents can be susceptible to air oxidation.[1] The resulting phosphine oxide remains attached to the probe, which can be a consideration for certain applications.

Caption: Mechanism of the Staudinger Ligation.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The quintessential "click chemistry" reaction, CuAAC is a highly efficient copper(I)-catalyzed reaction between an azide and a terminal alkyne.[][15] It produces a stable 1,4-disubstituted 1,2,3-triazole linkage.[16]

-

Expertise: CuAAC offers exceptionally fast reaction rates and high yields, making it extremely robust for labeling purified proteins in vitro.[15][17] The primary challenge is the cytotoxicity of the copper(I) catalyst, which generally precludes its use in living cells, although ligand development has aimed to mitigate this.[17][18] The reaction requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) oxidation state.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

C. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[19][][21]

-

Expertise: SPAAC is the gold standard for bioorthogonal labeling in living systems.[18][] A variety of cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO), with varying kinetics and stability.[22] The choice of cyclooctyne is a trade-off between reactivity and stability; highly reactive alkynes can sometimes be unstable or have off-target reactivity.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Comparison of Key Bioorthogonal Reactions

| Feature | Staudinger Ligation | CuAAC | SPAAC |

| Reaction Partners | Azide + Triarylphosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |

| Catalyst Required | None | Copper(I) | None |

| Biocompatibility | High (Metal-free) | Low (in vivo) due to Cu toxicity | High (Metal-free) |

| Reaction Rate | Slow (k ≈ 10⁻³ M⁻¹s⁻¹)[1] | Very Fast (k ≈ 10²-10³ M⁻¹s⁻¹) | Fast (k ≈ 10⁻¹-10¹ M⁻¹s⁻¹) |

| Primary Use Case | Cell-surface labeling, in vitro | In vitro conjugation, material science | Live-cell imaging, in vivo studies |

Integrated Workflow and Application Protocols

The true utility of 3-AzY is realized when its genetic incorporation is coupled with a bioorthogonal reaction to achieve a specific research goal, such as fluorescently labeling a protein for cellular imaging.

Caption: Complete workflow from gene to labeled protein analysis.

Protocol: Fluorescent Labeling of a 3-AzY Protein via SPAAC

This protocol assumes you have a purified protein containing a single 3-AzY residue.

-

Reagent Preparation:

-

Prepare a stock solution of your purified 3-AzY-containing protein (e.g., 1 mg/mL, ~20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 10 mM stock solution of the DBCO-conjugated fluorophore (e.g., DBCO-AF488) in a water-miscible organic solvent like DMSO. Store protected from light.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution with the DBCO-fluorophore stock. A 5- to 10-fold molar excess of the fluorophore over the protein is a good starting point.

-

Causality: Using a molar excess ensures the reaction goes to completion in a reasonable timeframe. The reaction is second-order, so higher concentrations lead to faster labeling.

-

Gently mix the solution and allow it to react. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

-

-

Removal of Excess Fluorophore:

-

It is critical to remove the unreacted, free fluorophore, as it will contribute to high background signal in downstream applications.

-

This is best achieved using a desalting column (e.g., a spin column like Zeba™) that separates molecules based on size. The large labeled protein will elute, while the small, unreacted fluorophore is retained.

-

Alternatively, dialysis can be used for larger volumes.

-

-

Verification and Quantification:

-

Confirm successful labeling by SDS-PAGE. The labeled protein band should be fluorescent when imaged with an appropriate gel imager.

-

Analyze the product by mass spectrometry. A successful reaction will show a mass increase corresponding to the mass of the DBCO-fluorophore adduct.

-

Quantify the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λₘₐₓ) and applying the Beer-Lambert law with the known extinction coefficients.

-

Applications in Drug Discovery and Chemical Biology

The ability to precisely modify proteins with 3-AzY has profound implications across various scientific disciplines.

-

Cellular Imaging: Attaching bright, stable fluorophores allows for the visualization of a protein's localization, trafficking, and dynamics within live cells with minimal perturbation.[4][23][24]

-

Proteome-wide Analysis: Combining 3-AzY incorporation with photo-crosslinking can map protein-protein interaction networks on a global scale, providing critical insights into cellular signaling pathways.[6]

-

Targeted Therapeutics: In drug development, 3-AzY provides a precise attachment point for creating homogenous antibody-drug conjugates (ADCs). This ensures a defined drug-to-antibody ratio (DAR), which is a critical parameter for efficacy and safety.[]

-

Biosensor Development: Proteins can be site-specifically immobilized onto surfaces via their azide handles to create highly ordered and functional biosensors for diagnostics.[22]

Conclusion

This compound is more than just another chemical reagent; it is a central component of a sophisticated platform that bridges genetics, chemistry, and cell biology. By providing a bioorthogonal handle that can be genetically encoded at any desired position within a protein, it grants researchers an unprecedented level of control over protein modification. The choice of subsequent ligation chemistry—Staudinger, CuAAC, or SPAAC—allows the platform to be tailored for applications ranging from in vitro bioconjugation to real-time imaging in living organisms. As new orthogonal pairs and faster, more specific bioorthogonal reactions are developed, the utility of this compound will only continue to expand, solidifying its role as an indispensable tool for understanding and engineering biology.

References

-

Sakamoto, K., et al. (2009). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Journal of Biomedical Science. [Link]

-

Coin, I., et al. (2018). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. Journal of the American Chemical Society. [Link]

-

Kiga, D., et al. (2002). An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. Proceedings of the National Academy of Sciences. [Link]

-

Young, T. S., et al. (2011). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. Biochemistry. [Link]

-

Geerdink, D., et al. (2017). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules. [Link]

-

Khatun, E., et al. (2019). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Scientific Reports. [Link]

-

Park, S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences. [Link]

-

Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters. [Link]

-

Chen, G., et al. (2014). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry. [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

-

Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. [Link]

-

Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]

-

Kobayashi, T., et al. (2003). Transplantation of a tyrosine editing domain into a tyrosyl-tRNA synthetase variant enhances its specificity for a tyrosine analog. Proceedings of the National Academy of Sciences. [Link]

-

Jones, L. H., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

-

Shie, J.-J., & Fang, J.-M. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of the Chinese Chemical Society. [Link]

-

Guo, J., et al. (2014). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ACS Chemical Biology. [Link]

-

Samanta, S., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry. [Link]

-

Agard, N. J., et al. (2004). A comparative study of bioorthogonal reactions with azides. Journal of the American Chemical Society. [Link]

-

Soellner, M. B., et al. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry. [Link]

-

CAS. (2022). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. CAS Insights. [Link]

-

Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. Science. [Link]

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2018). Fluorescent labelling of proteins diagram. ResearchGate. [Link]

-

iBiology. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube. [Link]

-

ResearchGate. (2006). The Staudinger ligation diagram. ResearchGate. [Link]

- Schultz, P. G., et al. (2010). Genetic incorporation of 3-aminotyrosine into reductases.

-

Samanta, S., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Organic & Biomolecular Chemistry. [Link]

-

Torta, F., et al. (2009). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues. Free Radical Biology and Medicine. [Link]

-

Wikipedia. Staudinger reaction. Wikipedia. [Link]

-

Wang, L., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. International Journal of Molecular Sciences. [Link]

-

Soellner, M. B., et al. (2002). Staudinger ligation of alpha-azido acids retains stereochemistry. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2014). Site-specific incorporation of 3 into proteins at diverse codons diagram. ResearchGate. [Link]

-

Du, J., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]

-

Uttamapinant, C., et al. (2015). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology. [Link]

-

ResearchGate. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]

-

Mukherjee, S., & Rajan, R. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]

Sources

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raineslab.com [raineslab.com]

- 13. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 22. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Azido-L-tyrosine for Research Applications

Introduction: The Role of 3-Azido-L-tyrosine in Advancing Research

In the landscape of chemical biology and drug development, the ability to precisely probe and manipulate biological systems is paramount. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, expanding the chemical diversity of proteins and enabling novel functionalities.[1] Among these, 3-Azido-L-tyrosine, a non-canonical amino acid, has garnered significant attention. Its defining feature is the azido group, a small, metabolically stable, and bioorthogonal handle.[2][3] This functional group's bioorthogonality means it can participate in specific chemical reactions within a living system without interfering with native biochemical processes.[2]

The primary utility of the azido group in 3-Azido-L-tyrosine lies in its ability to undergo "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[4][5] This allows for the site-specific labeling of proteins with a wide array of probes, such as fluorescent dyes for biological imaging or biotin for affinity purification and interaction studies.[3] By genetically encoding 3-Azido-L-tyrosine into a protein of interest, researchers can achieve a level of precision in protein modification that is difficult to attain with traditional methods.[2] This guide provides a comprehensive overview of the chemical synthesis of 3-Azido-L-tyrosine, offering a detailed, field-proven protocol for its preparation, from the starting material L-tyrosine to the final, purified product.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-Azido-L-tyrosine from L-tyrosine is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure the integrity of the amino acid's chiral center and reactive functional groups. The overall strategy involves the following key transformations:

-

Protection of the α-amino group: To prevent unwanted side reactions during the subsequent steps, the α-amino group of L-tyrosine is first protected, typically with a tert-butyloxycarbonyl (Boc) group.[6][7]

-

Nitration of the aromatic ring: A nitro group is introduced at the 3-position of the tyrosine ring through electrophilic aromatic substitution.[5][8]

-

Reduction of the nitro group: The nitro group is then reduced to an amino group, yielding 3-amino-L-tyrosine.[9][10]

-

Diazotization and Azidation (Sandmeyer Reaction): The newly introduced amino group is converted to a diazonium salt, which is then displaced by an azide ion in a Sandmeyer-type reaction to form the desired 3-azido-L-tyrosine.[11][12][13]

-

Deprotection: Finally, the Boc protecting group is removed to yield the free amino acid, 3-Azido-L-tyrosine.

This synthetic pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for 3-Azido-L-tyrosine.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 3-Azido-L-tyrosine. It is imperative that all procedures are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

PART 1: Synthesis of N-α-Boc-3-nitro-L-tyrosine

This part of the synthesis involves the protection of the α-amino group of L-tyrosine, followed by the nitration of the aromatic ring.

Step 1.1: Protection of L-Tyrosine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal with acid.[6]

-

Procedure:

-

Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane by rotary evaporation.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-α-Boc-L-tyrosine as a white solid.

-

Step 1.2: Nitration of N-α-Boc-L-tyrosine

The nitration is a classic electrophilic aromatic substitution reaction.[5][8] The use of a nitrating mixture (nitric acid and sulfuric acid) at low temperatures is crucial to control the reaction and prevent side product formation.

-

Procedure:

-

Dissolve N-α-Boc-L-tyrosine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (0.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-α-Boc-3-nitro-L-tyrosine.

-

PART 2: Synthesis of 3-Azido-L-tyrosine

This part covers the reduction of the nitro group, the critical diazotization and Sandmeyer reaction, and the final deprotection.

Step 2.1: Reduction of N-α-Boc-3-nitro-L-tyrosine

Sodium dithionite is a common and effective reducing agent for converting aromatic nitro groups to amines.[9]

-

Procedure:

-

Dissolve N-α-Boc-3-nitro-L-tyrosine (1.0 eq) in a mixture of methanol and water.

-

Add sodium dithionite (4.0-5.0 eq) portion-wise.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-α-Boc-3-amino-L-tyrosine, which can often be used in the next step without further purification.

-

Step 2.2: Diazotization and Azidation of N-α-Boc-3-amino-L-tyrosine

This step involves the formation of a diazonium salt, which is a highly reactive intermediate.[14][15] The subsequent Sandmeyer reaction with sodium azide introduces the desired azido functionality.[11][12] Extreme caution must be exercised during this step due to the potentially explosive nature of diazonium salts and the high toxicity of sodium azide. [16][17][18][19]

-

Procedure:

-

Dissolve N-α-Boc-3-amino-L-tyrosine (1.0 eq) in 2 M HCl and cool to 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test indicates excess nitrous acid).

-

In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 5 °C. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-α-Boc-3-azido-L-tyrosine.

-

Step 2.3: Deprotection of N-α-Boc-3-azido-L-tyrosine

The final step is the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve N-α-Boc-3-azido-L-tyrosine in a solution of 50% TFA in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield 3-Azido-L-tyrosine as a solid.

-

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis.

| Compound Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) |

| N-α-Boc-L-tyrosine | L-Tyrosine | 281.31 | 90-95 |

| N-α-Boc-3-nitro-L-tyrosine | N-α-Boc-L-tyrosine | 326.31 | 75-85 |

| N-α-Boc-3-amino-L-tyrosine | N-α-Boc-3-nitro-L-tyrosine | 296.32[20] | 80-90 |

| N-α-Boc-3-azido-L-tyrosine | N-α-Boc-3-amino-L-tyrosine | 322.32 | 60-75 |

| 3-Azido-L-tyrosine | N-α-Boc-3-azido-L-tyrosine | 222.20[21] | 90-98 |

Safety and Handling Precautions

The synthesis of 3-Azido-L-tyrosine involves several hazardous reagents that require strict safety protocols.

-

Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[1][22] It can form explosive heavy metal azides, so contact with metals, especially in drainpipes, must be avoided.[23] All work with sodium azide should be conducted in a fume hood, and non-metal spatulas should be used.[22]

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive in their solid form.[16][17][18] It is crucial to keep the reaction temperature low (0-5 °C) during their formation and to use them in situ without isolation.[16][19]

-

Acids and Solvents: Concentrated acids and organic solvents should be handled with appropriate care, including the use of proper PPE and working in a well-ventilated area.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of each intermediate and the final product. The characteristic shifts of the aromatic protons will change with the substitution pattern on the tyrosine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.

-

Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Application Protocol: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once synthesized, 3-Azido-L-tyrosine can be incorporated into proteins and used for bioorthogonal labeling. The following is a general protocol for labeling a protein containing 3-Azido-L-tyrosine with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Caption: Workflow for labeling a protein with 3-Azido-L-tyrosine.

-

Procedure:

-

Prepare a stock solution of the protein containing 3-Azido-L-tyrosine in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the DBCO-functionalized dye in DMSO.

-

Add the DBCO-dye solution to the protein solution at a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight.

-

Remove the excess, unreacted dye using a desalting column or spin filtration.[24]

-

Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

-

Conclusion

The synthesis of 3-Azido-L-tyrosine provides a valuable tool for researchers in a wide range of disciplines. While the synthetic route requires careful execution and adherence to safety protocols, the ability to introduce a bioorthogonal handle into proteins site-specifically opens up numerous possibilities for studying protein function, interactions, and localization. This guide provides a robust and detailed framework for the successful synthesis and application of this powerful unnatural amino acid.

References

- BOC Sciences.

- BenchChem. 3-Azidotyrosine | 129960-90-3.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.

- BOC Sciences. CAS 129960-90-3 3-Azido-L-tyrosine.

- Wikipedia. Sandmeyer reaction.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Google Patents.

- Thermo Fisher Scientific. Sandmeyer Reaction.

- DTIC. (1998).

- Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters, 268(1), 95-98.

- Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.

- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Organic Chemistry Portal. Sandmeyer Reaction.

- MDPI. (2019). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy.

- National Center for Biotechnology Information. (2018).

- National Center for Biotechnology Information. (2011). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.

- MDPI. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.

- Royal Society of Chemistry. (2022). Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins.

- Roeder Research Lab.

- Organic Chemistry Portal.

- ACS Publications. (2017). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition.

- Environment, Health & Safety - University of Maryland. Safe Handling of Sodium Azide (SAZ).

- Division of Research Safety | Illinois. (2019). Sodium Azide NaN3.

- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.

- The Journal of Organic Chemistry. Protection of tyrosine in solid-phase peptide synthesis.

- Lab Safety Guideline: Sodium Azide.

- Environment, Health & Safety - University of Michigan. Sodium Azide.

- Yale Environmental Health & Safety. Sodium Azide.

- BenchChem. A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.

- Wikipedia. Protecting group.

- ACS Publications. (2020).

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Wikipedia. Diazonium compound.

- Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

-

ResearchGate. Nitration of L-tyrosine to 3-nitro-L-tyrosine (Adapted from Tsikas and Caidahl[1]).

- CAMEO Chemicals - NOAA. Diazonium Salts.

- ResearchGate. Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift.

- Chem-Impex. Boc-L-tyrosine.

- Santa Cruz Biotechnology. Boc-3-amino-L-tyrosine.

- Abberior Instruments. Protein labeling protocol.

- PubChem. 3-Nitro-L-tyrosine.

- Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3].

- PubChem. Boc-3-amino-L-tyrosine.

- ACS Publications. Organic Chemistry of L-Tyrosine. 1.

- PubMed Central. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects.

- PubMed.

- ReCIPP. 3-Nitrotyrosine quantification methods: Current concepts and future challenges.

- PubChem. This compound.

- UCLA.

- Tokyo Chemical Industry (India) Pvt. Ltd. N-(tert-Butoxycarbonyl)-L-tyrosine 3978-80-1.

- ACS Publications. (2014).

- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- ResearchGate. Which procedure should I perform in an azo coupling reaction where histidine and tyrosine are used as the coupling agent?.

- Thermo Fisher Scientific. (2021). EZ-Link DBCO Protein Labeling Kit User Guide.

- BenchChem. Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.

Sources

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protein labeling protocol [abberior.rocks]

- 5. US3725470A - Amino acid derivatives - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-(tert-Butoxycarbonyl)-L-tyrosine | 3978-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of 3-nitrotyrosine to 3-aminotyrosine residues facilitates mapping of tyrosine nitration in proteins by electrospray ionization-tandem mass spectrometry using electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Diazotisation [organic-chemistry.org]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. researchgate.net [researchgate.net]

- 18. Diazonium compound - Wikipedia [en.wikipedia.org]

- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Boc-3-amino-L-tyrosine | C14H20N2O5 | CID 46737390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. - Division of Research Safety | Illinois [drs.illinois.edu]

- 23. ehs.umich.edu [ehs.umich.edu]

- 24. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Azidotyrosine: Properties, Stability, and Applications

Introduction

What is 3-Azido-L-tyrosine?

3-Azido-L-tyrosine is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids genetically encoded in organisms.[1] It is a derivative of L-tyrosine, featuring an azide (-N₃) functional group at the 3-position of the phenyl ring.[] This seemingly minor modification provides a powerful and versatile chemical handle for a wide array of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The significance of 3-Azido-L-tyrosine lies in the ability to site-specifically incorporate it into proteins using the cell's own machinery through a technique called genetic code expansion.[1][3] This process utilizes engineered aminoacyl-tRNA synthetase and tRNA pairs to introduce 3-Azido-L-tyrosine at a desired location in a protein's sequence in response to a specific codon, such as the amber stop codon.[1]

The introduction of the azide group, which is small, metabolically stable, and absent from most biological systems, allows for precise downstream modifications of proteins.[1][4] This capability has made 3-Azido-L-tyrosine an invaluable tool in chemical biology, protein engineering, and drug development for studying protein structure, function, and interactions.[1][]

Key Applications Overview

The unique properties of 3-Azido-L-tyrosine have led to its use in a variety of advanced applications:

-

Protein Labeling and Imaging: The azide group can be selectively reacted with alkyne- or cyclooctyne-containing probes, such as fluorophores, for precise protein labeling and visualization in vitro and in vivo.[3][5]

-

Photo-crosslinking: Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then form covalent cross-links with nearby molecules, allowing for the identification of protein-protein interaction partners.[6][7]

-

Drug Development: Its use in creating antibody-drug conjugates (ADCs) and in developing novel biomaterials highlights its versatility.[][5]

-

Materials Science: 3-Azido-L-tyrosine can be used to create novel polymers and hydrogels with biocompatible properties for applications like tissue engineering and drug delivery systems.[]

Core Chemical Properties

Molecular Structure and Physicochemical Characteristics

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | [8][9] |

| Molecular Formula | C₉H₁₀N₄O₃ | [8] |

| Molecular Weight | 222.20 g/mol | [8] |

| Appearance | White to off-white powder | [10] |

| Solubility | Hydrophilic | [] |

The Azide Moiety: A Versatile Chemical Handle

The utility of 3-Azido-L-tyrosine is centered around the bioorthogonal reactivity of its azide group.[1]

The azide group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction.[11][12] This reaction occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[11][13] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for use in living systems.[13][]

When exposed to UV light (typically between 250-350 nm), the aryl azide group of 3-Azido-L-tyrosine forms a highly reactive nitrene intermediate.[6][15] This nitrene can then insert into C-H and N-H bonds or react with double bonds of nearby molecules, resulting in the formation of stable covalent cross-links.[15] This property is particularly useful for identifying transient or weak protein-protein interactions.

The Tyrosine Scaffold: Biological Relevance and Enzymatic Incorporation

The L-tyrosine backbone of 3-Azido-L-tyrosine allows it to be recognized by engineered aminoacyl-tRNA synthetases, enabling its site-specific incorporation into proteins during translation.[3][16] This process, known as genetic code expansion, provides a powerful method for introducing the azide functionality into a protein of interest with high precision.[1][17]

Stability and Handling

pH and Thermal Stability

Susceptibility to Reduction

A critical consideration when working with 3-Azido-L-tyrosine is the susceptibility of the azide group to reduction. Common reducing agents used in protein chemistry, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide to an amine, rendering it inactive for subsequent bioorthogonal reactions.[15][19] Therefore, it is crucial to avoid these reagents in buffers and during purification steps prior to any intended azide-specific reaction.[15] While TCEP is generally more stable and effective over a wider pH range than DTT, both can compromise the integrity of the azide group.[20][21]

Recommended Storage and Handling Procedures

-

Storage: 3-Azido-L-tyrosine should be stored at 2-8 °C.[]

-

Handling: As with any chemical reagent, standard laboratory safety practices should be followed. For experiments involving photo-activation, it is important to work in subdued light and use reaction vessels covered in foil until the photoreaction is intended to prevent premature activation of the azide group.[15]

Tabulated Stability Data

| Condition | Stability Consideration | Recommendation |

| pH | Stable under both acidic and basic conditions commonly used in SPPS.[1] | Compatible with a wide range of buffers, but extremes should be tested for specific applications. |

| Temperature | Stable under normal ambient and anticipated storage conditions.[18] | Avoid excessive heat. Store at recommended 2-8 °C.[] |

| Reducing Agents (DTT, TCEP) | Azide group is readily reduced to an amine.[15] | Strictly avoid the use of DTT and TCEP in all solutions before and during azide-specific reactions.[15] |

| UV Light | The azide group is photo-activatable.[15] | Protect from light during storage and handling unless photo-crosslinking is intended.[15] |

Key Experimental Protocols and Workflows

Workflow for Genetic Incorporation of 3-Azido-L-tyrosine into Proteins

The site-specific incorporation of 3-Azido-L-tyrosine into a target protein is achieved through the use of an orthogonal translation system.

-

Engineered Aminoacyl-tRNA Synthetase: A synthetase that specifically recognizes 3-Azido-L-tyrosine and attaches it to its cognate tRNA.

-

Orthogonal tRNA: A tRNA molecule (often a suppressor tRNA that recognizes a stop codon like UAG) that is not recognized by endogenous synthetases but is charged by the engineered synthetase.[3]

-

Host Expression System: Typically E. coli or a cell-free translation system.[3]

-

Gene Preparation: The gene for the protein of interest is mutated to introduce an amber stop codon (UAG) at the desired site of 3-Azido-L-tyrosine incorporation.

-

Transformation: The plasmid containing the mutated gene and the plasmids encoding the engineered synthetase and orthogonal tRNA are co-transformed into the host expression system.

-

Culture and Induction: The cells are cultured in a medium supplemented with 3-Azido-L-tyrosine. Protein expression is then induced.

-

Protein Expression and Purification: The ribosome incorporates 3-Azido-L-tyrosine at the UAG codon, producing the full-length protein containing the ncAA. The protein is then purified using standard methods, avoiding reducing agents.

Caption: Genetic incorporation of this compound.

Protocol for SPAAC-mediated Protein Labeling

This protocol describes the labeling of a protein containing 3-Azido-L-tyrosine with a DBCO-functionalized fluorescent dye.

-

Protein containing 3-Azido-L-tyrosine (1-10 µM)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

Reaction Buffer: PBS, pH 7.4

-

Desalting column

-

Reagent Preparation: Prepare a stock solution of the DBCO-dye in DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the protein containing 3-Azido-L-tyrosine with a 3- to 10-fold molar excess of the DBCO-dye in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess, unreacted dye using a desalting column.

-

Analysis: Confirm labeling by fluorescence imaging of an SDS-PAGE gel or by mass spectrometry.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Photo-crosslinking Experiments

This protocol outlines a general procedure for using 3-Azido-L-tyrosine to identify protein interaction partners.

-

Protein containing 3-Azido-L-tyrosine in complex with potential binding partners.

-

UV lamp (e.g., hand-held lamp emitting at 254-365 nm).[15]

-

Reaction buffer (amine-free).[15]

-

Sample Preparation: Prepare the protein complex in a suitable amine-free buffer. Include a negative control sample that is not exposed to UV light.

-

Irradiation: Place the sample directly under the UV lamp (not through glass or plastic) and irradiate for 1-15 minutes.[15] The optimal time and distance may need to be determined empirically.

-

Quenching (Optional): The reaction can be quenched by adding a scavenger reagent if necessary.

-

Downstream Analysis: Analyze the cross-linked products.

-

SDS-PAGE: Cross-linked complexes will appear as higher molecular weight bands.

-

Mass Spectrometry: To identify the cross-linked proteins and the specific sites of interaction, the high molecular weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.[22][23] Specialized software can then be used to identify the cross-linked peptides.[24][25]

Caption: Photo-crosslinking and interactome analysis workflow.

Advanced Insights and Troubleshooting

-

Optimizing Labeling Efficiency: For SPAAC reactions, ensure a sufficient molar excess of the DBCO-reagent. If labeling efficiency is low, consider optimizing incubation time and temperature. For sensitive proteins, ensure the reaction buffer is optimal for protein stability.[5]

-

Minimizing Off-Target Effects in Crosslinking: The high reactivity of the nitrene intermediate can lead to non-specific cross-linking. It is crucial to include appropriate controls, such as a non-irradiated sample and a sample containing the wild-type protein without 3-Azido-L-tyrosine.

-

Mass Spectrometry Analysis: The identification of cross-linked peptides from a complex mixture is challenging.[22][23] The use of MS-cleavable cross-linkers or specialized data analysis software is highly recommended to improve the confidence of identification.[25]

Conclusion: The Expanding Role of 3-Azido-L-tyrosine in Research

3-Azido-L-tyrosine has established itself as a cornerstone of chemical biology and protein science. Its dual functionality as a bioorthogonal handle for click chemistry and a photo-activatable cross-linker provides an unparalleled level of control for manipulating and studying proteins.[][3] The ability to precisely introduce this ncAA into proteins has opened up new avenues for understanding complex biological processes, designing novel therapeutics, and engineering advanced biomaterials.[] As the tools for genetic code expansion and bioorthogonal chemistry continue to evolve, the applications of 3-Azido-L-tyrosine are poised to expand even further, solidifying its role as an indispensable tool for researchers, scientists, and drug development professionals.

References

-

Umehara, T., & Nishikawa, S. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227–242. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Wang, H., Wang, R., & Chen, P. R. (2018). Recent progress in enzymatic protein labelling techniques and their applications. RSC Chemical Biology, 9(3), 615-625. [Link]

-

Lee, S., Lee, D. Y., Lee, T. G., & Lee, H. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 21(21), 8206. [Link]

-